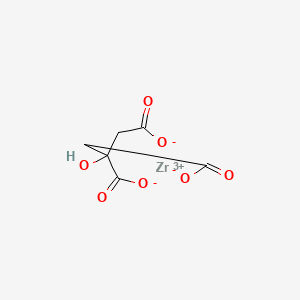
Zirconyl citrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zirconyl citrate is a coordination compound formed by the reaction of zirconium with citric acid. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its ability to form stable complexes, making it useful in various chemical processes and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Zirconyl citrate can be synthesized through the reaction of zirconium oxychloride with citric acid in an aqueous solution. The reaction typically involves dissolving zirconium oxychloride in water, followed by the addition of citric acid. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-purity zirconium compounds and controlled reaction conditions to ensure the consistency and quality of the final product. The process may include steps such as filtration, purification, and drying to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: Zirconyl citrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of zirconium dioxide and other oxidation products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions where the citrate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrogen gas.
Substitution Reagents: Various ligands such as phosphates, sulfates, and nitrates.
Major Products Formed:
Oxidation Products: Zirconium dioxide, carbon dioxide.
Reduction Products: Reduced zirconium species.
Substitution Products: Zirconium complexes with different ligands.
Applications De Recherche Scientifique
Zirconyl citrate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of zirconium-based materials and catalysts.
Biology: Employed in the study of metal-ligand interactions and as a model compound for biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of ceramics, pigments, and other zirconium-containing materials.
Mécanisme D'action
The mechanism of action of zirconyl citrate involves its ability to form stable complexes with various ligands. This property allows it to interact with different molecular targets and pathways, depending on the specific application. In biological systems, this compound can bind to proteins and enzymes, affecting their activity and function. In industrial applications, its stability and reactivity make it a valuable component in various chemical processes.
Comparaison Avec Des Composés Similaires
Zirconium Oxychloride: A precursor for the synthesis of zirconyl citrate, used in various industrial applications.
Zirconium Nitrate: Another zirconium compound with similar properties, used in the production of ceramics and catalysts.
Zirconium Sulfate: Employed in water treatment and as a mordant in dyeing processes.
Uniqueness of this compound: this compound is unique due to its ability to form stable complexes with citric acid, which enhances its solubility and reactivity. This property makes it particularly useful in applications where stability and reactivity are crucial, such as in catalysis and drug delivery systems.
Propriétés
Numéro CAS |
22830-18-8 |
|---|---|
Formule moléculaire |
C6H8O7Zr |
Poids moléculaire |
283.35 g/mol |
Nom IUPAC |
2-hydroxypropane-1,2,3-tricarboxylic acid;zirconium |
InChI |
InChI=1S/C6H8O7.Zr/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12); |
Clé InChI |
BIWXPGNTDGJSBH-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Zr+3] |
SMILES canonique |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Zr] |
Key on ui other cas no. |
22830-18-8 |
Description physique |
5-10% Aqueous solution: Light green-yellow liquid with a mild odor; [M-I Swaco MSDS] |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















